4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid
Overview
Description
4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid is a versatile organic compound with the molecular formula C15H18O5. It is characterized by its methacryloyloxy group attached to a butoxy chain, which is further connected to a benzenecarboxylic acid moiety. This compound is known for its applications in various fields, including materials science, polymer chemistry, and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid typically involves the esterification of 4-(4-hydroxybutoxy)benzoic acid with methacrylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. Continuous flow reactors and advanced catalyst systems may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzenecarboxylic acid derivatives.
Scientific Research Applications
4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is utilized in the development of bioactive materials and drug delivery systems.
Industry: It is employed in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism by which 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid exerts its effects depends on its specific application. For example, in polymerization reactions, the compound acts as a monomer that undergoes radical polymerization to form polymers. The molecular targets and pathways involved in biological applications may include interactions with cell membranes or specific receptors.
Comparison with Similar Compounds
Methyl methacrylate
Butyl methacrylate
Ethyl methacrylate
Properties
IUPAC Name |
4-[4-(2-methylprop-2-enoyloxy)butoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-11(2)15(18)20-10-4-3-9-19-13-7-5-12(6-8-13)14(16)17/h5-8H,1,3-4,9-10H2,2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAXBUYXXCQOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395493 | |
Record name | 4-[4-(methacryloyloxy)butoxy]benzenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92174-21-5 | |
Record name | 4-[4-(methacryloyloxy)butoxy]benzenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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